molecular formula C18H39NO2 B043673 Sphinganine CAS No. 764-22-7

Sphinganine

Cat. No.: B043673
CAS No.: 764-22-7
M. Wt: 301.5 g/mol
InChI Key: OTKJDMGTUTTYMP-ZWKOTPCHSA-N
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Mechanism of Action

Target of Action

Sphinganine, also known as Dihydrosphingosine or Octadecathis compound, is a major base of sphingolipids in mammals . It primarily targets the Genome polyprotein in organisms like Poliovirus type 1 and HRV-14 . It also targets the Glycolipid transfer protein in humans . These targets play crucial roles in various biological processes, including the regulation of immune responses .

Mode of Action

The interaction of this compound with its targets leads to significant changes in cellular functions. The compound’s mode of action is mainly attributed to its inhibitory activity against the ceramide biosynthesis enzyme . This inhibition influences sphingolipid metabolism, which is essential for various cellular processes .

Biochemical Pathways

This compound is involved in intricate metabolic pathways. It is synthesized in the de novo biosynthesis pathway . The first committed step of sphingoid base biosynthesis is the condensation of L-serine with palmitoyl-CoA to yield 3-ketothis compound . This reaction is catalyzed by serine-palmitoyl-transferase (SPT) in a pyridoxal-5′-phosphate-dependent manner . The balance among different sphingolipids, including this compound, is crucial for directing immune responses .

Pharmacokinetics

It is known that this compound requires a transporter to cross the plasma membrane and a carrier to deliver it to its cognate receptors . This process allows this compound to transduce signaling in autocrine, paracrine, or endocrine fashions .

Result of Action

The action of this compound results in various molecular and cellular effects. It plays an important role in plant resistance by interfering with the plasma membrane organization and effector localization, thereby disturbing their function and subsequent immune responses . In humans, it influences sphingolipid metabolism, causing programmed cell death .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. Sphingolipids, including this compound, can be synthesized or degraded to modulate cellular responses according to environmental cues . For instance, in the nervous system where sphingolipids are highly enriched, they are pivotal constituents of the plasma membranes and are important for proper brain development and functions .

Biochemical Analysis

Biochemical Properties

Sphinganine participates in numerous biochemical reactions. It is synthesized by serine palmitoyltransferase and then converted into ceramides, a key intermediate in sphingolipid metabolism . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for sphingosine kinases, which phosphorylate this compound to form sphingosine 1-phosphate .

Cellular Effects

This compound and its metabolites modulate cellular responses according to environmental cues . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can be phosphorylated into sphingosine 1-phosphate, a potent metabolic regulator .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can bind to specific biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, this compound can be converted into ceramides, which have been linked to a number of cellular processes such as programmed cell death .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, this compound was found to be quickly phosphorylated into sphingosine 1-phosphate in a study . Information on this compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key intermediate in the biosynthesis of ceramides and sphingolipids . The enzymes serine palmitoyltransferase and sphingosine kinases are among the enzymes that interact with this compound in these pathways .

Transport and Distribution

This compound and its metabolites are transported and distributed within cells and tissues. They are major components of cellular membranes and organ tissues

Subcellular Localization

This compound and its metabolites are primarily localized in the endoplasmic reticulum (ER) where they are synthesized . They may also be found in other subcellular compartments depending on their metabolic state

Comparison with Similar Compounds

  • Sphingosine
  • Phytosphingosine
  • Dihydroceramide
  • Sphinganine-1-phosphate

Properties

IUPAC Name

(2S,3R)-2-aminooctadecane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKJDMGTUTTYMP-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

139755-79-6 (HCl)
Record name Sphinganine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID501016568
Record name Sphinganine
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Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sphinganine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

764-22-7, 3102-56-5
Record name Sphinganine
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Record name Sphinganine
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Record name Sphinganine
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Record name [R-(R*,S*)]-2-aminooctadecane-1,3-diol
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Record name 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel
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Record name SPHINGANINE
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Record name Sphinganine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000269
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

158 g of the above compound are dissolved in 1054 cm3 of methanol including 10% of water containing 129.1 g of potassium hydroxide. The reaction medium is brought to reflux for 6 hours and then filtered through paper while hot. The filtrate is made up with 300 cm3 of water and left at 4° C. overnight. The solid formed is isolated by filtration on a glass sinter. 145 g of 2-amino-3-hydroxyoctadecanol or dihydrosphingosine are thereby obtained in pure erythro form.
Quantity
0 (± 1) mol
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Name
above compound
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158 g
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129.1 g
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

    A: Dihydrosphingosine can act as both a signaling molecule and a biosynthetic precursor in cells. One of its primary mechanisms of action involves its interaction with enzymes involved in sphingolipid metabolism. For instance, dihydrosphingosine is a substrate for ceramide synthases, enzymes that utilize it to generate dihydroceramides. [] These dihydroceramides can be further metabolized into more complex sphingolipids, which are essential components of cell membranes and play crucial roles in various cellular processes. [] Dihydrosphingosine can also be phosphorylated by sphingosine kinases to form dihydrosphingosine-1-phosphate (DHS1P). [, , ] DHS1P can act as a signaling molecule, interacting with specific receptors to influence processes like cell proliferation, apoptosis, and immune responses. [, , ]

    A: Yes, several research papers highlight the use of spectroscopic techniques to characterize dihydrosphingosine and its derivatives. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to determine the erythro/threo configuration of dihydrosphingosine and its derivatives. [, ] Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) has been widely used to analyze the chain length distribution of dihydrosphingosine and related sphingoid bases. [, ] These techniques have provided valuable insights into the structural features of dihydrosphingosine and its role in biological systems.

    A: Although specific details regarding dihydrosphingosine formulations are scarce in the provided research, several studies allude to strategies for enhancing its delivery and stability. For instance, researchers have explored using liposomal formulations to encapsulate and deliver sphingolipids, including dihydrosphingosine, to improve their bioavailability and therapeutic efficacy. [] Additionally, chemical modifications, such as N-acetylation, have been investigated to alter the pharmacological properties of dihydrosphingosine and potentially enhance its stability. [, ]

  • A: Dihydrosphingosine is not typically recognized as a catalyst and is not known to possess intrinsic catalytic properties. Its primary roles revolve around its involvement in sphingolipid metabolism as a building block for complex sphingolipids and as a precursor to the signaling molecule dihydrosphingosine-1-phosphate. [, ] While dihydrosphingosine itself may not have direct industrial applications, its derivatives, particularly in the realm of cosmetics, have been explored. For instance, certain ceramides derived from dihydrosphingosine are incorporated into skincare products for their moisturizing and barrier-enhancing properties. []

      A: The stereochemistry of dihydrosphingosine plays a crucial role in dictating its biological activity. For instance, studies have shown that the natural D-erythro-dihydrosphingosine isomer exhibits different cellular effects compared to its L-threo counterpart. [, ] D-erythro-dihydrosphingosine is preferentially incorporated into sphingolipids and has been implicated in promoting cell proliferation and survival. [] In contrast, L-threo-dihydrosphingosine (safingol) demonstrates anti-cancer activity and can induce apoptosis in various cancer cell lines. [, ]

      A: While most studies focus on dihydrosphingosine with a C18 chain length, research indicates that variations in acyl chain length can impact the function of sphingolipids. For instance, analysis of human skin revealed the presence of unusually long-chain dihydrosphingosines with up to 26 carbons. [] These long-chain dihydrosphingosines likely contribute to the unique structural organization and barrier properties of skin lipids. Further investigation is needed to fully understand the specific roles of different dihydrosphingosine acyl chain lengths in cellular processes.

      A: N-acetylation represents a common modification of dihydrosphingosine, leading to the formation of N-acetyldihydrosphingosine. This modification significantly alters the biological activity of dihydrosphingosine. Research suggests that N-acetyldihydrosphingosine displays reduced cytotoxicity compared to its parent compound. [] This difference in activity is attributed to the altered metabolism of N-acetyldihydrosphingosine, as it's preferentially channeled into the sphingolipid biosynthetic pathway rather than undergoing catabolic cleavage. []

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